molecular formula C36H43ClFNO3 B13830717 [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate

[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate

カタログ番号: B13830717
分子量: 592.2 g/mol
InChIキー: OHIBTIXCMWNPSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate (hereafter referred to as the nonanoate compound) is a synthetic ester derivative structurally related to haloperidol, a potent antipsychotic agent. This compound is specifically identified as Haloperidol Decanoate EP Impurity I (CAS: 2512216-30-5) in pharmaceutical quality control contexts . It features a nonanoate (C9) ester chain attached to the piperidine nitrogen of the haloperidol backbone, distinguishing it from the parent drug haloperidol (which has a hydroxyl group) and its therapeutic derivative, haloperidol decanoate (C10 ester) . The compound’s structure includes a 4-chlorophenyl group at the piperidine 4-position and a 4-fluorophenyl-4-oxobutyl side chain, contributing to its lipophilicity and metabolic stability .

特性

分子式

C36H43ClFNO3

分子量

592.2 g/mol

IUPAC名

[4-[4-(4-chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate

InChI

InChI=1S/C36H43ClFNO3/c1-2-3-4-5-6-7-10-35(41)42-36(31-17-11-28(12-18-31)29-13-19-32(37)20-14-29)23-26-39(27-24-36)25-8-9-34(40)30-15-21-33(38)22-16-30/h11-22H,2-10,23-27H2,1H3

InChIキー

OHIBTIXCMWNPSE-UHFFFAOYSA-N

正規SMILES

CCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Aromatic Substitution Reactions:

    Piperidine Ring Formation: Utilizing cyclization reactions to form the piperidine ring.

    Esterification: Reacting the piperidine derivative with nonanoic acid to form the ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

科学的研究の応用

[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of [4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Haloperidol (Parent Compound)

  • Structure : 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-ol.
  • Key Feature : Hydroxyl group at the piperidine 4-position instead of an ester.
  • Pharmacology : Dopamine D2 receptor antagonist with high oral bioavailability (40–75%) but significant first-pass metabolism .
  • Metabolites : Includes neurotoxic pyridinium species (e.g., HPP+) and reduced haloperidol .

Haloperidol Decanoate

  • Structure: 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl decanoate (C10 ester).
  • Role : Long-acting intramuscular formulation with extended duration due to slow ester hydrolysis .
  • Impurities: Nonanoate (C9) and undecanoate (C11) esters are process-related impurities .

Nonanoate Compound (Impurity I)

  • Structure : C9 ester chain.

Haloperidol Decanoate Impurity J

  • Structure: 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl undecanoate (C11 ester).

Structurally Related Metabolites

Haloperidol Pyridinium (HPP+)

  • Structure : 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium ion.
  • Key Difference : Piperidine ring replaced by pyridinium, imparting a positive charge.
  • Toxicity : Analogous to neurotoxic MPP+, implicated in dopaminergic neuron damage .

4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP)

  • Structure : Hydrolyzed piperidine metabolite lacking the oxobutyl side chain.
  • Role : Generated via CYP3A4-mediated metabolism; associated with haloperidol’s extrapyramidal side effects .

Other Piperidine Derivatives

4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazinyl]-4-oxobutanoic Acid

  • Structure: Oxobutanoic acid replaces the ester chain; piperazine substituent at position 2.
  • Application : Intermediate in antipsychotic drug synthesis with distinct receptor binding profiles .

2-{4-[5-(4-Chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-3-yl]piperidin-1-yl}-2-oxoethanol

  • Structure : Hydroxyacetyl-piperidine with pyrimidine and pyrazole moieties.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Role/Impact
Nonanoate Compound (Impurity I) C30H39ClFNO3 516.09 C9 ester, 4-chlorophenyl, 4-oxobutyl Haloperidol decanoate impurity
Haloperidol Decanoate C31H41ClFNO3 530.11 C10 ester Long-acting antipsychotic
Haloperidol (Parent) C21H23ClFNO2 375.87 Hydroxyl group D2 antagonist, high metabolism
HPP+ (Metabolite) C21H20ClFNO+ 356.84 Pyridinium ion Neurotoxic metabolite
CPHP (Metabolite) C11H13ClNO 210.68 Hydrolyzed piperidine Linked to extrapyramidal effects
Haloperidol Decanoate Impurity J C32H43ClFNO3 544.14 C11 ester Process-related impurity

Analytical and Pharmacokinetic Considerations

  • Synthesis: The nonanoate compound arises during esterification of haloperidol due to incomplete chain-length control .
  • Detection: HPLC-UV methods validated for haloperidol decanoate can be adapted to quantify this impurity, with retention time shifts reflecting ester chain length .
  • Metabolic Stability: Longer ester chains (e.g., decanoate) resist hydrolysis, prolonging half-life (>20 hours) compared to shorter analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。